4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-butyl-12-[(2,5-dimethylphenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS2/c1-4-5-9-23-18(25)17-16(8-10-26-17)24-19(23)21-22-20(24)27-12-15-11-13(2)6-7-14(15)3/h6-8,10-11H,4-5,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKEEMVHYHXAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and pyrimidine intermediates, under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base like sodium hydride.
Attachment of the 2,5-Dimethylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2,5-dimethylbenzylthiol, often facilitated by a catalyst or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings and the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. The thienopyrimidine core is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The thienopyrimidine core is known to interact with nucleotide-binding sites, potentially disrupting cellular processes.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Key Observations :
- Fusion Position: The [2,3-e] fusion in the target compound contrasts with [2,3-d] or [2,3-b] systems in analogs.
- Substituent Effects : The butyl group enhances lipophilicity (higher logP) compared to ethyl or methyl substituents, which may improve membrane permeability but reduce aqueous solubility .
Implications for Target Compound :
- The 2,5-dimethylbenzylthio group may confer metabolic stability compared to unsubstituted benzylthio analogs, as methyl groups reduce oxidative degradation .
- Antimicrobial or kinase inhibitory activity is plausible given structural similarities to active analogs, though empirical data is lacking .
Physicochemical Properties
Table 3: Substituent Impact on Key Properties
Key Findings :
- The target compound’s high lipophilicity (due to butyl and dimethylbenzylthio groups) suggests favorable blood-brain barrier penetration but may limit oral bioavailability .
Biological Activity
The compound 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory and analgesic properties, as well as insights into its mechanisms of action and safety profiles.
Chemical Structure and Properties
The compound belongs to the thienotriazolopyrimidine class, characterized by a unique arrangement of sulfur and nitrogen heteroatoms within its structure.
- Molecular Formula: C15H18N4OS
- Molecular Weight: 302.39 g/mol
- Melting Point: 103-104 °C
Anti-inflammatory Activity
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. A study on related thienotriazolopyrimidines demonstrated remarkable anti-inflammatory activity in various models:
- Model Used: Acute and subacute formalin-induced paw edema models.
- Reference Drug: Diclofenac sodium.
The results showed that these compounds not only reduced inflammation but also had a favorable gastrointestinal safety profile (ALD50 > 0.4 g/kg), indicating a high safety margin for use in experimental settings .
Analgesic Activity
In addition to anti-inflammatory properties, the compound has been evaluated for analgesic effects:
- Mechanism: The analgesic activity is likely mediated through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Onset of Action: The compounds exhibited a delayed onset of analgesic action but were effective in reducing pain responses in animal models .
Molecular docking studies have suggested that the active compounds interact with COX-2 enzymes. This interaction is critical for their anti-inflammatory and analgesic effects. The substitution pattern at position 8 of the thienotriazolopyrimidine ring significantly influences the lipophilicity and biological activity of these compounds .
Safety Profile
The safety profile of This compound has been assessed through acute toxicity studies:
| Parameter | Value |
|---|---|
| Acute Toxicity (ALD50) | > 0.4 g/kg |
| GI Safety Level | High |
These findings indicate that the compound is well-tolerated in experimental models with minimal adverse effects .
Case Studies
Several case studies have highlighted the therapeutic potential of thienotriazolopyrimidine derivatives:
- Study on Inflammation : A series of thienotriazolopyrimidines were synthesized and tested for their anti-inflammatory properties. Compounds with specific substitutions showed significant reductions in edema compared to controls .
- Pain Management : In a controlled trial involving formalin-induced pain models, selected derivatives demonstrated effective pain relief comparable to standard analgesics .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing thieno-triazolopyrimidinone derivatives like 4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazonoyl halides with thioxo-pyrimidinone precursors. For example, refluxing 1,2,3,5,6,7,8,9-octahydro-2-thioxo-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one with hydrazonoyl halides in dry chloroform and triethylamine yields triazolopyrimidinones . Solvent choice (e.g., ethanol/dioxane for crystallization) and molar ratios (e.g., 1:1 reagent stoichiometry) are critical for optimizing yields .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Use a combination of elemental analysis (C, H, N), spectral techniques (¹H/¹³C NMR for substituent identification), and mass spectrometry (HRMS for molecular ion confirmation). For example, ¹H NMR can confirm the presence of butyl and dimethylbenzyl groups via characteristic alkyl/aromatic proton signals . IR spectroscopy verifies functional groups like thioether (C-S, ~600–700 cm⁻¹) .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol/dioxane mixtures (e.g., 1:1) are effective for recrystallizing thieno-triazolopyrimidinones, as demonstrated for related compounds . For polar derivatives, DMF-EtOH mixtures (1:1) improve solubility and crystal formation .
Advanced Research Questions
Q. How can regioselectivity in thieno-triazolopyrimidinone synthesis be mechanistically analyzed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For instance, methylthio derivatives favor cyclization at sulfur due to increased nucleophilicity. Computational studies (e.g., DFT) or isotopic labeling can map reaction pathways . Experimental validation via comparative synthesis (e.g., substituting methylthio with phenylthio groups) clarifies electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) may arise from assay conditions (e.g., cell line specificity) or structural variations. Conduct parallel assays under standardized protocols (e.g., MTT for cytotoxicity against MCF-7/HepG2 cells ). Compare EC₅₀ values and structural analogs (e.g., substituent effects on activity) .
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases or DNA topoisomerases) identifies potential binding sites. Validate predictions with SAR studies, such as modifying the 4-butyl or 2,5-dimethylbenzyl groups to assess activity changes .
Q. What experimental designs are robust for structure-activity relationship (SAR) studies?
- Methodological Answer : Use split-plot designs to test multiple variables (e.g., substituents, ring systems). For example, vary the alkyl chain length (butyl vs. ethyl) and aromatic substituents (dimethylbenzyl vs. methoxyphenyl) while maintaining constant reaction conditions . Multivariate analysis (e.g., PCA) identifies dominant factors influencing bioactivity .
Methodological and Analytical Challenges
Q. How can solubility limitations in biological assays be addressed?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate micellar suspensions with surfactants (e.g., Tween-80). For in vivo studies, derivatization (e.g., carboxylate or phosphate prodrugs) enhances aqueous solubility .
Q. What techniques quantify environmental persistence or toxicity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
